Germanium telluride can be synthesized through various methods, including:
These synthesis methods allow for control over the structural properties and dimensions of the resulting germanium telluride, influencing its applications in electronics and materials science.
The molecular structure of germanium telluride features a distorted rock salt-type arrangement, characterized by a face-centered cubic sublattice at room temperature. The compound's structure can be described as consisting of alternating layers of germanium and tellurium atoms, which contribute to its semiconducting properties . The bond lengths between germanium and tellurium are approximately 2.5 Å, indicating strong covalent interactions that enhance stability .
Germanium telluride participates in several chemical reactions, often involving doping or interaction with other materials:
The mechanism of action for germanium telluride primarily revolves around its ability to switch between different phases (amorphous and crystalline) under external stimuli such as heat or electric fields. This property is attributed to:
Research continues on optimizing these mechanisms for advanced applications in telecommunications and data storage.
The physical and chemical properties of germanium telluride include:
These properties make germanium telluride a versatile material for various technological applications .
Germanium telluride has diverse scientific applications due to its unique properties:
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